4-Chloro-6-methylquinazoline
Overview
Description
4-Chloro-6-methylquinazoline is an organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylquinazoline typically involves the reaction of 4-chloroquinazoline with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can yield this compound amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents
Major Products Formed:
Oxidation: Quinazoline N-oxide derivatives.
Reduction: this compound amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-6-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar bicyclic structure.
4-Chloroquinazoline: Lacks the methyl group at the 6-position.
6-Methylquinazoline: Lacks the chlorine atom at the 4-position
Uniqueness: 4-Chloro-6-methylquinazoline is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-chloro-6-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILKVADCMYCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359106 | |
Record name | 4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58421-79-7 | |
Record name | 4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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